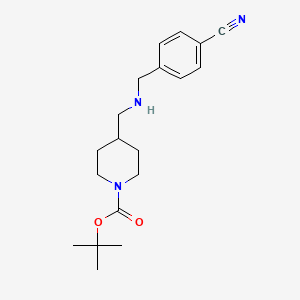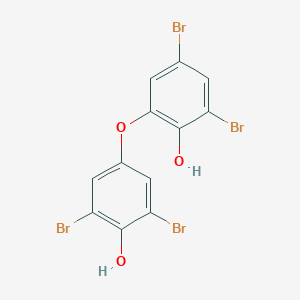![molecular formula C26H38O3P2 B11829510 ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829510.png)
((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a tert-butyl group, and a di-tert-butylphosphine oxide moiety
準備方法
The synthesis of ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide typically involves multiple steps, including the formation of the oxaphosphol ring and the introduction of the benzyloxy and tert-butyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized under specific conditions to form corresponding benzoic acid derivatives.
Reduction: The oxaphosphol ring can be reduced to form simpler phosphine derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of its ability to modulate specific biochemical pathways.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism by which ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can form hydrogen bonds with target molecules, while the oxaphosphol ring can participate in coordination chemistry. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
類似化合物との比較
Similar compounds to ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide include:
- (2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine
- (2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine sulfide
These compounds share similar structural features but differ in the functional groups attached to the oxaphosphol ring. The unique combination of benzyloxy, tert-butyl, and di-tert-butylphosphine oxide groups in ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C26H38O3P2 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-phenylmethoxy-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C26H38O3P2/c1-24(2,3)30-22-20(28-18-19-14-11-10-12-15-19)16-13-17-21(22)29-23(30)31(27,25(4,5)6)26(7,8)9/h10-17,23H,18H2,1-9H3/t23-,30-/m0/s1 |
InChIキー |
GTKZLBRRROWCSC-JHOBJCJYSA-N |
異性体SMILES |
CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OCC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C |
正規SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OCC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)


![2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B11829452.png)
![2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid](/img/structure/B11829461.png)

![Tetrahydro-pyrimidin-1-yl]-benzamidine](/img/structure/B11829471.png)
![[(2R,3S,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B11829480.png)
![(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B11829486.png)

![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11829498.png)

![2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide](/img/structure/B11829512.png)
